1H-Imidazole-5-carboxylic acid, 4-amino-1,2-dimethyl-, ethyl ester
Overview
Description
1H-Imidazole-5-carboxylic acid, 4-amino-1,2-dimethyl-, ethyl ester is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an amino group at the 4-position and two methyl groups at the 1- and 2-positions of the imidazole ring, with an ethyl ester group attached to the carboxylic acid at the 5-position.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 1H-imidazole-5-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the compound is often produced using continuous flow chemistry techniques, which allow for better control over reaction conditions and improved safety profiles. The use of catalysts such as palladium on carbon can enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation to form various oxidized derivatives, such as imidazole-5-carboxylic acid.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding amine derivatives.
Substitution: The amino group at the 4-position can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like alkyl halides and strong acids.
Major Products Formed:
Oxidation: Imidazole-5-carboxylic acid derivatives.
Reduction: Amino derivatives of imidazole.
Substitution: Various alkylated imidazole derivatives.
Scientific Research Applications
1H-Imidazole-5-carboxylic acid, 4-amino-1,2-dimethyl-, ethyl ester has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of antifungal and antibacterial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1H-Imidazole-5-carboxylic acid, 4-amino-1,2-dimethyl-, ethyl ester is similar to other imidazole derivatives, such as imidazole-4-carboxylic acid and imidazole-5-carboxylic acid. its unique combination of substituents at the 1-, 2-, and 4-positions provides distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound in various applications.
Comparison with Similar Compounds
Imidazole-4-carboxylic acid
Imidazole-5-carboxylic acid
Imidazole-4-carboxylic acid, methyl ester
Imidazole-5-carboxylic acid, methyl ester
Properties
IUPAC Name |
ethyl 5-amino-2,3-dimethylimidazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-4-13-8(12)6-7(9)10-5(2)11(6)3/h4,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQTXHYJPBZJIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N1C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481938 | |
Record name | 1H-Imidazole-5-carboxylic acid, 4-amino-1,2-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55747-02-9 | |
Record name | 1H-Imidazole-5-carboxylic acid, 4-amino-1,2-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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